phenyl(sulfanylidene)-lambda~5~-phosphane CAS No. 62263-62-1](/img/structure/B14547410.png)
[3-(Diphenylphosphorothioyl)propyl](ethyl)phenyl(sulfanylidene)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research as a probe for studying enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They may exhibit anti-cancer or anti-inflammatory properties due to their ability to modulate specific molecular pathways.
Industry
In industry, 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphorothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, but lacks the sulfur-containing group.
Diphenylphosphine: Similar structure but without the propyl chain and sulfur group.
Phenylphosphine: A simpler compound with only one phenyl group.
Uniqueness
3-(Diphenylphosphorothioyl)propylphenyl(sulfanylidene)-lambda~5~-phosphane is unique due to its combination of a phosphorothioyl group, a propyl chain, and a phenyl group. This unique structure imparts specific chemical and physical properties that are not found in simpler phosphine compounds.
Properties
CAS No. |
62263-62-1 |
|---|---|
Molecular Formula |
C23H26P2S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-diphenylphosphinothioylpropyl-ethyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C23H26P2S2/c1-2-24(26,21-13-6-3-7-14-21)19-12-20-25(27,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3 |
InChI Key |
SGGJWXDWJTUELB-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


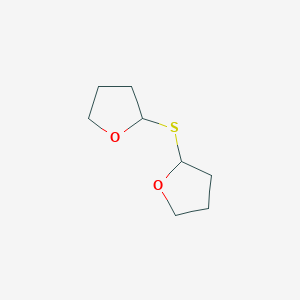
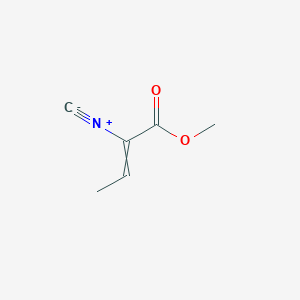
![3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one](/img/structure/B14547360.png)
![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)
![3-{2-[1-(Prop-2-en-1-yl)pyridin-2(1H)-ylidene]ethylidene}pentane-2,4-dione](/img/structure/B14547368.png)
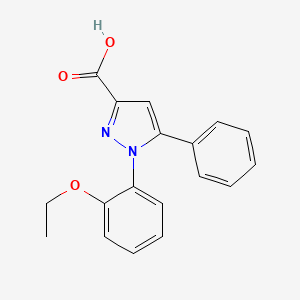

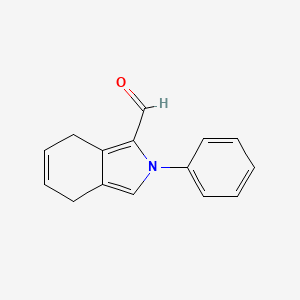
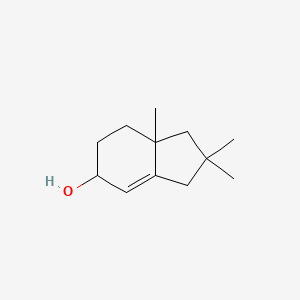



![2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide](/img/structure/B14547415.png)

